molecular formula C21H18Cl2N2OS B6516962 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-28-2

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6516962
CAS No.: 899910-28-2
M. Wt: 417.3 g/mol
InChI Key: SFQVADZMUFSIPZ-UHFFFAOYSA-N
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Description

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C21H18Cl2N2OS and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0516898 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the acetyl CoA carboxylase . This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of the cell membrane and energy storage molecules.

Mode of Action

The compound acts as a selective, non-systemic acaricide . It disrupts mite development by inhibiting the activity of acetyl CoA carboxylase . This inhibition interferes with the production of fatty acids, leading to a disruption in the growth and development of the mites.

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway . By inhibiting acetyl CoA carboxylase, it disrupts the conversion of acetyl CoA to malonyl CoA, a critical step in the synthesis of fatty acids. This disruption leads to a deficiency in fatty acids, affecting the integrity of the cell membrane and energy storage in mites.

Pharmacokinetics

As a non-systemic acaricide, it is likely to remain primarily at the site of application, affecting only the mites that come into direct contact with it .

Result of Action

The inhibition of fatty acid synthesis leads to a disruption in the growth and development of mites . This results in the effective control of mite populations, including all developmental stages of female adults of tetranychid mite species such as the two-spotted spider mite Tetranychus urticae .

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2OS/c22-15-9-10-16(17(23)13-15)18-20(27)25(19(26)14-7-3-1-4-8-14)21(24-18)11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQVADZMUFSIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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